molecular formula C5H5N3O2 B2842919 2-Hydroxypyrimidine-5-carboxamide CAS No. 1233198-67-8

2-Hydroxypyrimidine-5-carboxamide

Cat. No. B2842919
M. Wt: 139.114
InChI Key: GYUKNGCOAIIQNX-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, involves numerous methods . For instance, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation .


Physical And Chemical Properties Analysis

2-Hydroxypyrimidine-5-carboxamide is a solid substance at room temperature . It has a molecular weight of 139.11 .

Scientific Research Applications

Medicinal Chemistry

Application Summary

2-Hydroxypyrimidine-5-carboxamide is a type of pyrimidine, a class of compounds known to have a wide range of pharmacological effects . Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to have anti-inflammatory effects .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Organic Synthesis

Application Summary

2-Hydroxypyrimidine-5-carboxamide can be synthesized from various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride .

Methods of Application

The synthesis involves the reaction of various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride . The resulting product is then characterized using IR and 1H NMR spectroscopic techniques .

Results or Outcomes

The successful synthesis of 2-Hydroxypyrimidine-5-carboxamide is confirmed through characterization using IR and 1H NMR spectroscopic techniques .

Antioxidant Activity

Application Summary

Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antioxidant effects .

Methods of Application

The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress .

Results or Outcomes

A number of pyrimidines have been found to exhibit potent antioxidant effects, which can be beneficial in the prevention and treatment of diseases associated with oxidative stress .

Antiviral Activity

Application Summary

Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antiviral effects .

Methods of Application

The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .

Results or Outcomes

A number of pyrimidines have been found to exhibit potent antiviral effects, which can be beneficial in the treatment of viral infections .

Antifungal Activity

Application Summary

Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antifungal effects .

Methods of Application

The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .

Results or Outcomes

A number of pyrimidines have been found to exhibit potent antifungal effects, which can be beneficial in the treatment of fungal infections .

Calcium Channel Blocking

Application Summary

Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to act as calcium channel blockers .

Methods of Application

The calcium channel blocking effects of pyrimidines are attributed to their ability to inhibit the flow of calcium ions into cells .

Results or Outcomes

A number of pyrimidines have been found to exhibit potent calcium channel blocking effects, which can be beneficial in the treatment of conditions such as hypertension and angina .

Safety And Hazards

The safety information for 2-Hydroxypyrimidine-5-carboxamide indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-oxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-5(10)8-2-3/h1-2H,(H2,6,9)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKNGCOAIIQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypyrimidine-5-carboxamide

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